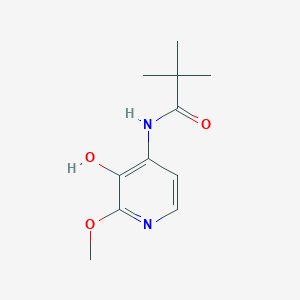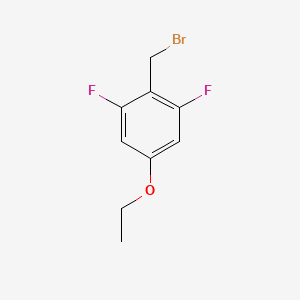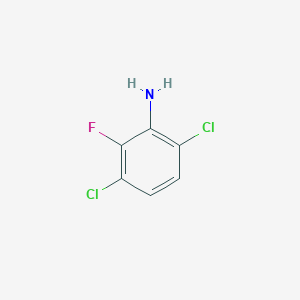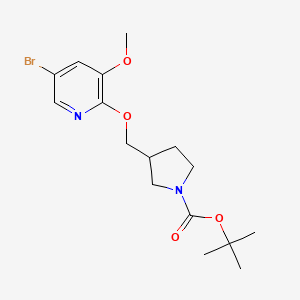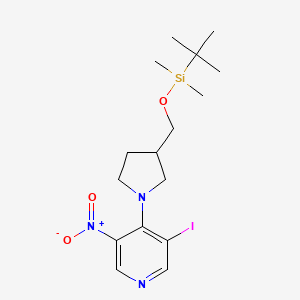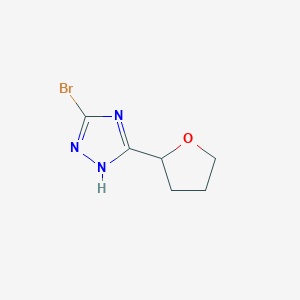
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability.Scientific Research Applications
Physicochemical Properties and Antibacterial Activity
Research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are closely related to the compound , has revealed their significant physicochemical properties. These compounds, synthesized through a nucleophilic substitution mechanism, have demonstrated notable antibacterial activity against various microorganism families. Their efficacy in combating multi-resistant strains of microorganisms suggests potential applications in developing new antibiotics or antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Electron-Releasing Power in Chemical Reactions
A study on the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, including compounds structurally similar to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, has highlighted the importance of electron-releasing and electron-attracting powers in such molecules. This aspect is crucial in understanding the reactivity and stability of these compounds in various chemical processes (Journal of The Chemical Society B: Physical Organic, 1967).
Predicted Biological Activity and Chemical Structure
A detailed analysis of the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazoles, akin to the compound , has been conducted. This research indicates that these derivatives can exhibit a range of activities, including antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. The study emphasizes the role of these compounds in the development of new pharmacological agents (Current issues in pharmacy and medicine: science and practice, 2021).
Synthesis and Antibacterial Activity of Triazole Derivatives
Triazole derivatives, including those related to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, further emphasizing their potential in antimicrobial therapy and drug development (Chinese Journal of Chemistry, 2010).
Safety And Hazards
This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This would involve speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that without specific information on “3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole”, this is a general outline and may not apply to this specific compound. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies would be necessary.
properties
IUPAC Name |
3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBRKSEJCGPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



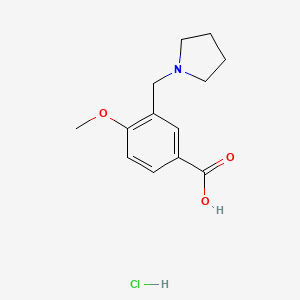
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
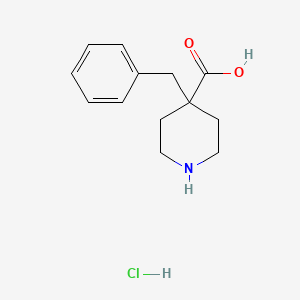
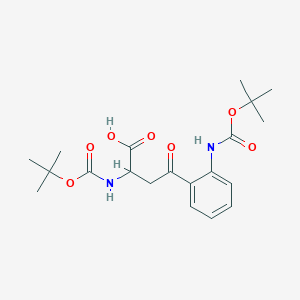
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
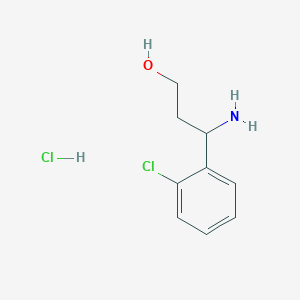
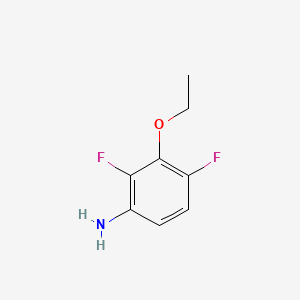
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)
